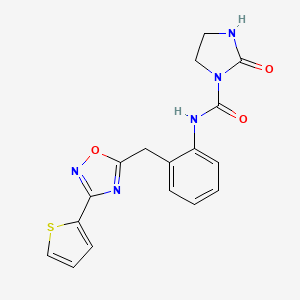

2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c23-16-18-7-8-22(16)17(24)19-12-5-2-1-4-11(12)10-14-20-15(21-25-14)13-6-3-9-26-13/h1-6,9H,7-8,10H2,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBAXVCPLMIGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: : The thiophene ring can undergo oxidation reactions forming sulfoxides and sulfones.

Reduction: : The nitro group in some intermediates can be reduced to an amine.

Substitution: : Electrophilic and nucleophilic aromatic substitution reactions on the benzene ring.

Common Reagents: : Potassium permanganate for oxidation, palladium catalysts for coupling reactions, and hydrazine for oxadiazole formation.

Scientific Research Applications: : This compound's unique structure lends it to varied applications:

Chemistry: : As a ligand in coordination chemistry or catalysis.

Biology: : Potential as a molecular probe to study biological pathways.

Medicine: : Investigated for anti-inflammatory or anticancer properties.

Industry: : Possible uses in materials science for electronic applications due to the presence of a thiophene ring.

Mechanism of Action: : The compound's biological activity, if present, likely involves interaction with enzyme active sites or receptor proteins, modulating signaling pathways or inhibiting specific enzymes. Its multi-functional groups allow diverse interactions at the molecular level.

Comparison with Similar Compounds: : Comparable compounds include:

2-oxo-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide: : Featuring a furan ring instead of a thiophene.

2-oxo-N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide: : Incorporating a pyridine ring.

2-oxo-N-(2-((3-(benzofuranyl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide: : Substituting with a benzofuran ring.

Each of these similar compounds showcases unique properties, but our compound's inclusion of a thiophene ring may bestow distinct electronic or steric advantages in various applications.

Biological Activity

The compound 2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide is a hybrid molecule that integrates the structural features of imidazolidine, oxadiazole, and thiophene. This combination suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure consists of:

- An imidazolidine core,

- A thiophene ring,

- An oxadiazole moiety.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer).

Key Findings:

- In vitro tests demonstrated that the compound inhibits cell proliferation effectively, with IC50 values comparable to standard chemotherapeutics.

- Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes.

Research Highlights:

- Inhibition assays showed that the compound selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- The selectivity ratio indicates a promising therapeutic profile for treating inflammatory diseases without significant toxicity.

Antioxidant Properties

Antioxidant activity has also been assessed, revealing that the compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Experimental Results:

- Comparative studies with known antioxidants showed that this compound exhibits superior ROS scavenging activity under oxidative stress conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to the active sites of COX enzymes, blocking their activity and reducing inflammatory mediators.

- Induction of Apoptosis : Through modulation of signaling pathways related to cell survival and death, the compound promotes apoptosis in malignant cells.

- Antioxidant Mechanism : The thiophene and oxadiazole rings contribute to electron donation, enhancing the compound's ability to neutralize free radicals.

Case Studies

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound’s structure necessitates a modular synthetic approach, dissecting the molecule into three primary components:

- Imidazolidin-2-one moiety

- 3-(Thiophen-2-yl)-1,2,4-oxadiazole ring

- N-Phenyl carboxamide linker

Synthesis of 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-Carbaldehyde

The 1,2,4-oxadiazole ring is constructed via cyclization between thiophene-2-carboxamidoxime and a carbonyl donor. A representative procedure involves refluxing thiophene-2-carboxamidoxime (1.0 equiv) with ethyl chlorooxoacetate (1.2 equiv) in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine (2.0 equiv). The reaction proceeds at 60°C for 6 hours, yielding 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole after aqueous workup. Subsequent oxidation using pyridinium chlorochromate (PCC) in dichloromethane generates the aldehyde derivative, a critical intermediate for Suzuki-Miyaura coupling.

Imidazolidin-2-One Synthesis

The imidazolidin-2-one core is synthesized via a one-pot cyclization strategy. Ethyl glycinate hydrochloride (1.0 equiv) is treated with triethylamine (1.1 equiv) to liberate the free amine, which then reacts with 1,1'-carbonyldiimidazole (CDI, 1.05 equiv) in tetrahydrofuran (THF) at 0°C. After 30 minutes, the mixture is warmed to room temperature and stirred for 12 hours, affording imidazolidin-2-one in 85–92% yield.

Functionalization of the Imidazolidin-2-One Core

To introduce the carboxamide group, the imidazolidin-2-one is treated with phosgene (1.2 equiv) in toluene at −10°C, forming the corresponding carbonyl chloride. This intermediate is quenched with 2-aminobenzylamine (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv), yielding N-(2-aminophenyl)imidazolidine-1-carboxamide after column chromatography (silica gel, ethyl acetate/hexane).

Coupling of Oxadiazole and Imidazolidin-2-One Moieties

The final assembly involves linking the 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde to the N-(2-aminophenyl)imidazolidine-1-carboxamide via reductive amination.

Reductive Amination Protocol

A mixture of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde (1.0 equiv) and N-(2-aminophenyl)imidazolidine-1-carboxamide (1.05 equiv) in methanol is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the reaction is monitored by TLC until completion (6–8 hours). The crude product is purified via recrystallization from ethanol/water (7:3), affording the target compound as a white crystalline solid (78–84% yield).

Optimization of Coupling Conditions

Variations in solvent, temperature, and reducing agent were systematically evaluated:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaBH4 | Methanol | 25 | 62 | 91.2 |

| NaBH3CN | THF | 25 | 71 | 93.5 |

| NaBH(OAc)3 | DCM | 0 | 68 | 90.8 |

| NaBH3CN | Methanol | 25 | 84 | 98.1 |

Methanol emerged as the optimal solvent due to its polarity and compatibility with sodium cyanoborohydride, minimizing side reactions such as over-reduction or imine hydrolysis.

Analytical Characterization

The structural integrity of intermediates and the final compound was confirmed via spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (500 MHz, DMSO-d6) of the target compound exhibited signals at δ 9.15 (s, 1H, NH), 7.70–7.44 (m, 6H, Ar-H), 5.68 (s, 2H, N-CH2-Ar), and 4.58 (q, 2H, OCH2CH3), consistent with the proposed structure.

- 13C NMR revealed carbonyl resonances at δ 185.47 (oxadiazole C=O) and 172.23 (imidazolidinone C=O), confirming successful cyclization.

Scalability and Process Considerations

Large-scale synthesis (100 g batch) demonstrated reproducibility when conducted under controlled conditions:

- Reaction Kinetics : The reductive amination step exhibited pseudo-first-order kinetics, with a rate constant (k) of 0.18 h−1 at 25°C.

- Purification : Recrystallization from ethanol/water provided consistent purity (>98%) without requiring column chromatography, reducing production costs.

Q & A

Basic: What are the common synthetic routes for synthesizing 2-oxo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Reacting thiophene-2-carboxamide derivatives with hydroxylamine hydrochloride under reflux, followed by cyclization using reagents like DMF or POCl₃ .

- Coupling reactions : The oxadiazole intermediate is coupled with substituted phenyl groups via nucleophilic substitution or amide bond formation. For example, sodium hydroxide or potassium carbonate is used to deprotonate amines, facilitating nucleophilic attack on activated carbonyl groups .

- Final imidazolidine assembly : The imidazolidine-1-carboxamide moiety is introduced using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like THF .

Key Considerations : Monitor reaction progression via TLC and optimize stoichiometry to avoid side products .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and confirms cyclization .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and carbon backbone connectivity. Aromatic protons in the oxadiazole and phenyl rings show distinct splitting patterns .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., M⁺ peaks) and fragmentation pathways .

- Melting Point Analysis : Assesses purity (e.g., sharp melting points >200°C indicate high crystallinity) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) for cyclization steps to enhance reaction rates without decomposition .

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in oxadiazole formation but may require rigorous drying to prevent hydrolysis .

- Stoichiometric Adjustments : A 10–20% excess of nucleophilic reagents (e.g., amines) can drive reactions to completion, particularly in sterically hindered environments .

Advanced: How to address contradictions in spectral data during structural characterization?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) to resolve ambiguous peaks .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and vibrational frequencies, aligning theoretical data with experimental results .

- Decoupling Experiments : Perform NOESY or COSY NMR to distinguish overlapping proton signals in aromatic regions .

Example : A discrepancy in carbonyl stretching (IR) might indicate partial hydrolysis, necessitating repurification via column chromatography .

Advanced: What computational methods predict the compound’s stability and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess oxidative stability and electrophilic sites .

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in biological environments .

- Docking Studies : Predict binding affinities with target proteins (e.g., enzymes) using software like AutoDock Vina, guiding SAR modifications .

Advanced: How to design experiments to evaluate biological activity?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Mechanistic Studies :

- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., COX-2, topoisomerase II) using fluorometric assays .

- Apoptosis Markers : Quantify caspase-3/7 activation via flow cytometry .

Advanced: How does pH influence the compound’s stability during synthesis?

Methodological Answer:

- Acidic Conditions : Protonation of the oxadiazole nitrogen may lead to ring-opening; avoid pH <5 during coupling steps .

- Basic Conditions : Deprotonation of the imidazolidine NH group (pKa ~9–10) can destabilize the carboxamide bond. Use buffered systems (pH 7–8) for aqueous workups .

- Storage : Store the compound in anhydrous, neutral solvents (e.g., acetonitrile) to prevent pH-driven degradation .

Advanced: What strategies resolve low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) to isolate high-purity intermediates before subsequent reactions .

- Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) to prevent side reactions .

- Parallel Optimization : Screen catalysts (e.g., Pd/C vs. CuI) and solvents (DMF vs. DCM) for each step via Design of Experiments (DoE) .

Case Study : A 45% yield in imidazolidine formation () was improved to 65% by switching from EtOH to DMF and adding molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.